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BC2LC-Nt from Burkholderia cenocepacia

Cat. No.: B1165366
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Description

Overview of Burkholderia cepacia Complex and Burkholderia cenocepacia as Opportunistic Pathogens

The Burkholderia cepacia complex (BCC) is a group of at least 20 closely related species of Gram-negative bacteria. wikipedia.org These bacteria are metabolically diverse and can thrive in a wide range of environments, from soil and water to medical devices and disinfectants. nih.govtandfonline.com While initially recognized for causing onion rot, the BCC has become a significant concern in clinical settings. wikipedia.orgtandfonline.com

Members of the BCC are opportunistic pathogens, primarily causing severe respiratory infections in vulnerable populations, such as patients with cystic fibrosis (CF) and chronic granulomatous disease. wikipedia.orgnih.gov Infections in these patients can lead to a rapid decline in lung function and, in some cases, a fatal necrotizing pneumonia known as "cepacia syndrome". umontpellier.fr Among the BCC species, Burkholderia cenocepacia and Burkholderia multivorans are responsible for the majority of infections in CF patients. nih.gov Historically, B. cenocepacia was the most predominant pathogen in this group. nih.gov The intrinsic resistance of BCC bacteria to many common antibiotics makes treating these infections particularly challenging. wikipedia.orgjimdc.org.pk

Table 1: Selected Species within the Burkholderia cepacia Complex (BCC)

Species Name Common Association
Burkholderia cenocepacia Opportunistic pathogen in cystic fibrosis, often highly virulent. umontpellier.frnih.gov
Burkholderia multivorans Currently the most common BCC species infecting cystic fibrosis patients in some regions. nih.govnih.gov
Burkholderia cepacia The first species described in the complex, associated with onion rot and human infections. wikipedia.org
Burkholderia dolosa Known to be highly transmissible between patients. nih.gov

Role of Bacterial Lectins in Host-Pathogen Interactions and Infection Processes

Bacterial lectins are carbohydrate-binding proteins that play a crucial role in the initial stages of infection. eurocarb2025.comnih.gov These proteins, often referred to as adhesins, recognize and bind to specific glycan structures on the surface of host cells, facilitating bacterial attachment to mucosal surfaces. eurocarb2025.comnih.gov This adhesion is a critical first step in colonization and subsequent infection. nih.gov

Bacterial lectins are diverse and can be found on the bacterial cell surface or secreted as soluble proteins. nih.gov Their specificity for particular carbohydrate epitopes on host glycoproteins and glycolipids often determines the bacterium's tissue and host preference. nih.gov Beyond simple adhesion, these lectins can be involved in a variety of pathogenic processes, including biofilm formation, immune system evasion, and the direct triggering of host cell responses. glycopedia.eu

In Burkholderia cenocepacia, several soluble lectins have been identified, including a notable "super lectin" designated BC2L-C. nih.govnih.gov This lectin is distinguished by its unique structure, comprising two different domains with distinct functions. nih.govnih.gov The N-terminal domain, known as BC2LC-Nt , is a fucose-binding lectin, while the C-terminal domain binds to mannose and heptose. nih.govnih.govglycodiag.com This dual specificity allows the bacterium to interact with a broader range of host cell surface receptors. The N-terminal domain of BC2L-C has been shown to recognize fucosylated structures such as the human blood group O epitopes and Lewis Y antigens. glycodiag.com Furthermore, the BC2LC-Nt domain is implicated in provoking a proinflammatory response by triggering the production of interleukin-8 (IL-8) in airway epithelial cells. nih.govglycodiag.com

Significance of Adhesion and Biofilm Formation in Burkholderia cenocepacia Virulence

The ability to adhere to surfaces and form biofilms is a hallmark of B. cenocepacia infections and a major contributor to its virulence. nih.govnih.gov Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. nih.gov This mode of growth offers significant advantages to the bacteria, including enhanced resistance to antibiotics and protection from the host's immune system. nih.gov

The formation of biofilms is a regulated process, often controlled by cell-to-cell communication systems known as quorum sensing (QS). nih.govunh.edu In B. cenocepacia, QS systems regulate the expression of numerous virulence factors, including those involved in motility, adhesion, and biofilm development. nih.govplos.org The initial attachment to a surface is often mediated by appendages like pili and flagella. nih.govjimdc.org.pk

Lectins, including those from the BC2L family, are directly involved in the formation and structural integrity of B. cenocepacia biofilms. glycodepot.com For instance, the lectin BC2L-A, which binds to mannose, is crucial for maintaining the biofilm structure. glycodepot.com The super lectin BC2L-C, with its dual-domain structure, is proposed to function by cross-linking bacterial cells and facilitating adhesion to human epithelia. nih.govnih.gov The C-terminal domain may bind to the bacterial surface, while the N-terminal domain (BC2LC-Nt) interacts with host cell glycans, effectively anchoring the bacterium and contributing to the inflammatory response seen in chronic infections. nih.govnih.gov The production of biofilms is considered a critical factor that allows B. cenocepacia to persist in the lungs of CF patients, leading to chronic and difficult-to-treat infections. unh.edu

Table 2: Research Findings on BC2LC-Nt from Burkholderia cenocepacia

Feature Finding Reference
Structure N-terminal domain of the soluble lectin BC2L-C. nih.govnih.govglycodiag.com
Sugar Specificity Binds to fucose and fucosylated structures, including Lewis b and Lewis Y antigens. glycodiag.comelicityl-oligotech.com
Function Acts as an adhesin by binding to host cell surface glycans. nih.govnih.gov
Proinflammatory Activity Triggers the production of interleukin-8 (IL-8) in airway epithelial cells. nih.govglycodiag.com

Properties

Molecular Formula

C18H32O16

Synonyms

Sugar specificity: Fucose

Origin of Product

United States

Discovery and Initial Characterization of Bc2l C As a Burkholderia Cenocepacia Superlectin

Identification of BC2L-C within the Burkholderia cenocepacia Lectin Family

The identification of BC2L-C originated from genomic screening of B. cenocepacia strain J2315 for genes that were homologous to lecB, a gene encoding a well-studied lectin in Pseudomonas aeruginosa. nih.govglycopedia.eu This search identified a family of four soluble lectins, designated BC2L-A, BC2L-B, BC2L-C, and BC2L-D. nih.govglycopedia.eu All members of this family contain at least one domain with significant sequence similarity to the LecB lectin from P. aeruginosa. nih.govglycopedia.eu The genes for BC2L-A, BC2L-B, and BC2L-C are located on chromosome 2, while the gene for BC2L-D is on chromosome 3. glycopedia.eu Subsequent research demonstrated that BC2L-A, -B, and -C are involved in maintaining the structure of biofilms, a key factor in chronic infections. nih.govglycopedia.eu

Domain Organization of BC2L-C: N-terminal (BC2L-C-Nt) and C-terminal Domains

BC2L-C is distinguished by its complex modular structure, consisting of two functionally and structurally distinct domains connected by a linker region. nih.govnih.gov This unique architecture underpins its designation as a superlectin. nih.govnih.govresearchgate.net

N-terminal Domain (BC2L-C-Nt) : The N-terminal portion of the protein, comprising the first 155 amino acids, forms a trimeric structure with a Tumor Necrosis Factor-alpha (TNF-α)-like fold. nih.govmdpi.com This structural motif was previously unobserved in lectins. mdpi.comnih.gov The BC2L-C-Nt monomer has an approximate molecular weight of 19.26 kDa. glycodepot.com This domain is responsible for binding to specific fucose-containing carbohydrates. nih.govnih.gov It has also been shown to trigger the production of interleukin-8 (IL-8) in airway epithelial cells, suggesting a role in the proinflammatory response seen in B. cenocepacia infections. nih.govnih.govglycodepot.com

C-terminal Domain (BC2L-C-ct) : The C-terminal region consists of 115 amino acids and shows strong sequence similarity to a superfamily of calcium-dependent bacterial lectins, including LecB from P. aeruginosa and BC2L-A from B. cenocepacia. nih.govglycodiag.com This domain assembles into a dimer and is responsible for binding to mannose and related sugars. nih.gov

The entire BC2L-C lectin forms a hexameric structure, which is thought to be composed of two fucose-specific N-terminal trimers and three mannose-specific C-terminal dimers, creating a flexible arrangement that allows for multivalent binding. nih.govnih.gov

Distinct Carbohydrate Specificities of the N-terminal and C-terminal Domains of BC2L-C

The two domains of BC2L-C exhibit highly specific and independent carbohydrate-binding preferences, enabling the lectin to act as a molecular bridge between bacterial and host cells. nih.govmdpi.comresearchgate.net

The N-terminal domain (BC2L-C-Nt) is a fucose-binding lectin. nih.govnih.govelicityl-oligotech.com It shows high affinity for fucosylated human histo-blood group antigens. nih.govnih.govglycodiag.com Specifically, it recognizes H-type 1 and H-type 3 (also known as Globo H) trisaccharides, which correspond to forms of the human blood group O. glycodiag.comnih.gov It also binds effectively to Lewis Y and Lewis b oligosaccharides. glycodiag.com This specificity allows BC2L-C-Nt to target glycoconjugates present on the surface of human epithelial cells. glycodepot.comnih.gov

The C-terminal domain (BC2L-C-ct) is a calcium-dependent lectin with a specificity for mannose and L-glycero-D-manno-heptose. nih.govnih.gov This allows the lectin to bind to carbohydrates present on the bacterial surface itself. nih.govnih.gov The interaction with mannose is crucial, as demonstrated by the release of BC2L-C from the bacterial surface upon treatment with D-mannose. plos.org

This dual specificity allows the BC2L-C superlectin to cross-link B. cenocepacia to human epithelial cells, facilitating adhesion and colonization during pulmonary infections. nih.govmdpi.com

Research Findings on Carbohydrate Binding Affinity

The specific affinities of each BC2L-C domain for various carbohydrates have been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The dissociation constant (KD) is a measure of binding affinity, where a lower value indicates a stronger interaction.

Table 1: Binding Affinity of BC2L-C N-terminal Domain (BC2L-C-Nt) for Fucosylated Carbohydrates
Carbohydrate LigandDissociation Constant (KD) in µM
α-methyl fucoside159
L-fucosyl amide derivative390
L-galactosyl amide derivative2845
Furanoyl amide-

Data sourced from research on glycomimetic ligands. mdpi.com

Table 2: Binding Affinity of BC2L-C C-terminal Domain (BC2L-C-ct) for Mannose and Heptose
Carbohydrate LigandDissociation Constant (KD) in µM
D-Mannose2.1
α-methyl-mannoside0.9
D-glycero-D-manno-heptose1.5
L-glycero-D-manno-heptose0.6

Data obtained from isothermal titration microcalorimetry experiments. nih.gov

Molecular Architecture and Structural Biology of the Bc2l C Nt Domain

Overall Quaternary Structure and Oligomerization State of BC2L-C-Nt

The BC2L-C-Nt domain exists as a stable trimer in solution. nih.govnih.gov This was determined through size exclusion chromatography combined with multi-angle laser light scattering (SEC-MALLS), which revealed a molecular mass of 41±1 kDa, consistent with a trimeric state for a monomer of 19.3 kDa. nih.gov This trimeric assembly is a key feature of its structure, creating three identical fucose-binding sites at the interfaces between the protomers. mdpi.comresearchgate.net The full BC2L-C "superlectin" is a hexamer, which consists of two of these fucose-specific N-terminal trimers and three mannose/heptose-specific C-terminal dimers. nih.gov

Structural Insights into the TNF-α-like Fold of BC2L-C-Nt

Structurally, BC2L-C-Nt adopts a tumor necrosis factor alpha (TNF-α)-like fold, which was a previously unobserved fold for a lectin. nih.govmdpi.comnih.govresearchgate.net This fold is characterized by a trimeric arrangement of subunits, each composed of a jelly-roll fold. mdpi.com The first 130 residues of the N-terminal sequence constitute this compact domain. mdpi.com This unique architecture distinguishes BC2L-C-Nt from other known lectins and forms the basis for its specific biological activities, including a potential role in the proinflammatory response observed in B. cenocepacia infections. nih.gov

Fine Mapping of the Fucose-Binding Site in BC2L-C-Nt

The binding site for fucose is located at the interface between two adjacent protomers within the trimer. mdpi.comresearchgate.netnih.gov This positioning means that residues from two different chains contribute to the recognition and binding of a single fucose molecule. nih.gov The fucose binding sites are situated approximately 25 Å apart from each other. mdpi.com

X-ray crystallography and molecular dynamics simulations have identified several key amino acid residues that are essential for the recognition and binding of fucosylated ligands. nih.govnih.gov These interactions primarily involve hydrogen bonds and hydrophobic interactions. The C6 methyl group of the fucose ring, for instance, forms a hydrophobic interaction with the aromatic ring of Tyrosine 48 (Tyr48). nih.gov

Key residues from one protomer directly interact with the fucose moiety, while residues from the neighboring protomer also contribute to the binding pocket. nih.govnih.gov

Table 1: Key Amino Acid Residues in the BC2L-C-Nt Fucose-Binding Site

ResidueChain ContributionType of InteractionReference
Tyr48Chain AHydrophobic interaction with fucose C6 methyl group nih.gov
Tyr58Chain C (neighboring)Water-mediated contact nih.govnih.gov
Thr74Chain C (neighboring)Hydrogen bond nih.govnih.gov
Tyr75Chain C (neighboring)Water-mediated contact nih.gov
Ser82Chain AWater-mediated contact nih.govnih.gov
Thr83Chain AHydrogen bond nih.govnih.gov
Arg85Chain AHydrogen bond nih.govnih.gov
Arg111Chain C (neighboring)Hydrogen bond nih.govnih.gov

Two highly conserved water molecules, often designated w1 (HOH2195) and w2 (HOH2194), play a critical structural role in mediating the interaction between BC2L-C-Nt and its fucose ligand. nih.gov These water molecules act as bridges, forming hydrogen bonds with both the protein and the sugar. nih.gov Specifically, they facilitate water-mediated contacts with residues such as Tyr58, Tyr75, and Ser82. nih.govnih.gov The presence of these conserved water molecules is a consistent feature across various crystal structures of BC2L-C-Nt complexed with different fucosylated ligands and is considered essential for stabilizing the carbohydrate in the binding site. nih.gov While w1 is consistently positioned, w2 is more exposed to the solvent and can show a less-defined position in different crystal structures. nih.govfrontiersin.org

Structural Basis for Specificity towards Fucosylated Human Histo-Blood Group Antigens

The BC2L-C-Nt domain demonstrates a marked specificity for fucosylated human histo-blood group (HBG) antigens, which are present on the surface of epithelial cells. nih.govmdpi.comnih.govresearchgate.net Glycan array analyses have shown that it recognizes a range of fucosylated epitopes, including blood group O(H) and Lewis oligosaccharides. nih.gov There is a noted preference for epitopes containing the Fucα1-2Gal linkage. nih.gov

The structural basis for this specificity is rooted in the precise arrangement of the amino acid residues and bridging water molecules within the binding pocket. Crystal structures of BC2L-C-Nt in complex with HBG antigens like H-type 1 and H-type 3 (Globo H) provide detailed insights. mdpi.comnih.govresearchgate.net The fucose moiety of the oligosaccharide anchors into the primary binding site, establishing the key hydrogen bonds and hydrophobic interactions described previously. The adjacent galactose and other sugar units of the HBG antigen then make further contacts with the protein surface, enhancing the binding affinity and conferring specificity. mdpi.com This ability to specifically target human cell surface glycans is central to the proposed role of BC2L-C in bacterial adhesion and host-pathogen interactions. nih.gov

Biological Functions and Pathogenic Contributions of Bc2l C Nt in Burkholderia Cenocepacia

Mechanisms of BC2L-C-Nt Mediated Bacterial Adhesion to Host Epithelia

Lectins and adhesins are fundamental to the initial stages of bacterial infection, facilitating adhesion to host tissues. nih.govnih.gov The BC2L-C-Nt domain is instrumental in this process for Burkholderia cenocepacia. nih.govresearchgate.net As the N-terminal part of the BC2L-C superlectin, it specifically recognizes and binds to fucosylated human oligosaccharides, such as histo-blood group antigens, present on the surface of host epithelial cells. nih.govnih.govacs.org This interaction is a key mechanism for anchoring the bacteria to the host tissue, a critical first step in colonization and the establishment of infection. nih.govd-nb.info The multivalent nature of the lectin, presented on the bacterial surface, leads to the clustering of host cell receptors, which not only anchors the bacterium but also initiates signaling within the host cell. d-nb.info The ability to target these specific fucosylated epitopes makes BC2L-C-Nt a significant factor in the pathogen's virulence. nih.govsmolecule.com

Involvement of BC2L-C-Nt in Burkholderia cenocepacia Biofilm Architecture and Development

Biofilm formation is a key virulence strategy for B. cenocepacia, contributing to chronic infections and increased resistance to antibiotics. nih.govresearchgate.netnih.gov The BC2L-C lectin, of which BC2L-C-Nt is a part, is implicated in maintaining the structural integrity of these biofilms. nih.gov The genes encoding for BC2L-C and two other related lectins, BC2L-A and BC2L-B, are located in the bclACB operon. nih.gov Research has shown that this operon is regulated by quorum sensing and is important for the structure of the biofilm. nih.gov Studies involving lectin-specific knockouts demonstrated that the absence of any of these three lectins resulted in defective biofilm formation. nih.gov While the C-terminal domain of BC2L-C binds to mannosides on the bacterial surface, the entire superlectin's function, including the adhesive role of the BC2L-C-Nt domain, contributes to the complex multicellular biofilm structure. nih.govresearchgate.net

Cell TypeBinding DomainTarget MoleculeFunction
Burkholderia cenocepacia BC2L-C C-terminalMannose/HeptoseBacterial surface binding
Host Epithelial Cell BC2L-C N-terminal (BC2L-C-Nt)Fucosylated OligosaccharidesHost cell adhesion

Induction of Proinflammatory Responses by the BC2L-C-Nt Domain

Beyond its adhesive functions, the BC2L-C-Nt domain possesses potent immunostimulatory properties. nih.gov Its structural similarity to TNF-α, a key inflammatory cytokine, is directly linked to its ability to provoke a proinflammatory response from host cells. nih.govnih.gov This activity is a significant factor in the pathology of B. cenocepacia infections, which are often characterized by strong and damaging inflammation. nih.gov

A key aspect of the proinflammatory activity of BC2L-C-Nt is its ability to induce the production of Interleukin-8 (IL-8), a potent neutrophil-attracting chemokine, in airway epithelial cells. nih.govnih.gov Experiments using cultured human bronchial epithelial cells (BEAS-2B) demonstrated a marked increase in IL-8 secretion when the cells were exposed to either the full BC2L-C lectin or the isolated BC2L-C-Nt domain. nih.gov Notably, this induction of IL-8 was found to be independent of the lectin's carbohydrate-binding activity, as attempts to block it with sugar ligands were unsuccessful. nih.gov This indicates that the inflammatory and adhesive functions of BC2L-C are located in different parts of the molecule, with the N-terminal domain being directly responsible for the inflammatory signaling. nih.gov

Stimulant (at 0.3 µM)Cell LineMeasured CytokineOutcome
BC2L-C BEAS-2BIL-8Markedly increased production
BC2L-C-Nt BEAS-2BIL-8Markedly increased production
BC2L-C-ct BEAS-2BIL-8No significant increase

Table based on findings from studies on cultured airway epithelial cells. nih.gov

The BC2L-C-Nt domain is proposed to be a key player in the dysregulated and excessive proinflammatory response often seen in lung infections caused by B. cenocepacia. nih.govnih.gov The TNF-α-like structure of the N-terminal domain triggers this strong inflammatory cascade. nih.gov While B. cenocepacia is known to activate host inflammatory signaling through classical pathways like Toll-like receptors and the TNF-α receptor 1 (TNFR1), the action of BC2L-C-Nt appears to be distinct. nih.gov Attempts to inhibit the BC2L-C-Nt-induced IL-8 production using siRNA directed against TNFR1 were not successful, suggesting that the lectin domain does not mediate its effect by selectively binding to this specific receptor. nih.gov This indicates that BC2L-C-Nt contributes to the harmful inflammatory environment in the lungs through a separate, carbohydrate-independent mechanism, exacerbating the tissue damage associated with these infections. nih.gov

Advanced Methodologies for the Academic Investigation of Bc2l C Nt

High-Resolution Structural Determination Approaches

High-resolution structural studies have been instrumental in visualizing the atomic details of BC2L-C-Nt, providing a blueprint for understanding its function and for designing targeted antagonists.

X-ray Crystallography for Ligand-Bound and Apo Protein Structures

X-ray crystallography has been a cornerstone in revealing the three-dimensional structure of BC2L-C-Nt, both in its unliganded (apo) form and in complex with various carbohydrate and synthetic ligands. nih.govnih.govpdbj.org The apo structure of a truncated construct of BC2L-C-Nt (residues 1-131) has been solved at a high resolution of 1.5 Å, providing a detailed view of the native conformation of the lectin. pdbj.org This structure serves as a crucial baseline for comparative studies with ligand-bound forms.

Researchers have successfully determined the crystal structures of BC2L-C-Nt in complex with fucosylated human histo-blood group antigens, such as H-type 1 and Globo H, at resolutions of 1.6 Å and 1.9 Å, respectively. nih.gov These structures have illuminated the specific interactions that govern the recognition of host glycans, revealing that the binding site is located at the interface between two protomers within the trimeric assembly of BC2L-C-Nt. nih.gov

Furthermore, crystallographic studies have been pivotal in the development of glycomimetic antagonists. The structures of BC2L-C-Nt bound to synthetic ligands have been solved, validating computational predictions and providing a structural basis for observed binding affinities. nih.govresearchgate.net For instance, the crystal structures of BC2L-C-Nt in complex with synthetic antagonists 22a and 8c were determined at resolutions of 1.79 Å and 1.32 Å, respectively. nih.gov More recently, the complex with another ligand, 3 , was resolved at 1.55 Å. researchgate.net These high-resolution structures not only confirm the binding mode of the fucoside core but also detail the interactions of the appended chemical fragments with a vicinal subsite, paving the way for structure-guided drug design. nih.govresearchgate.net

PDB IDDescriptionResolution (Å)
7OLUBC2L-C-Nt in complex with synthetic ligand 22a 1.79
7OLWBC2L-C-Nt in complex with synthetic ligand 8c 1.32
8BROBC2L-C-Nt in complex with synthetic ligand 3 1.55
7BFYApo form of BC2L-C-Nt (residues 1-131)1.50
6QHZBC2L-C-Nt in complex with H-type 1 antigen1.60
6QI0BC2L-C-Nt in complex with Globo H antigen1.90
2WQ4BC2L-C-Nt with α-methylselenyl-fucosideNot specified in provided context

This table is generated based on data from multiple research articles. nih.govnih.govpdbj.orgresearchgate.net

Electron Microscopy and Small Angle X-ray Scattering for Assembly Characterization

Electron microscopy (EM) and small-angle X-ray scattering (SAXS) were employed to determine the solution structure of the entire BC2L-C hexamer. nih.gov SAXS analysis yielded an elongated molecular envelope with a maximum length of approximately 160 Å and a pseudo 3-fold axis. nih.gov These findings were corroborated by three-dimensional reconstruction from negative stain electron microscopy images at a resolution of 20 Å, which showed the same global shape. nih.gov The combined EM and SAXS data revealed a flexible arrangement where two fucose-specific N-terminal trimers flank a central assembly of three mannose/heptose-specific C-terminal dimers. nih.gov This architectural understanding is crucial for appreciating how BC2L-C can effectively cross-link host and bacterial cells. researchgate.netnih.gov

Quantitative Biophysical Characterization of Protein-Ligand Interactions

A variety of biophysical techniques have been utilized to quantitatively assess the binding of different ligands to BC2L-C-Nt, providing essential data on affinity, thermodynamics, and kinetics that complement the structural information.

Isothermal Titration Calorimetry for Thermodynamic Binding Analysis

Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. ecu.eduharvard.eduyoutube.com ITC has been extensively used to characterize the binding of a wide range of ligands to BC2L-C-Nt, from natural fucosides to rationally designed glycomimetic inhibitors. nih.govacs.orgnih.gov

The affinity of the reference compound, α-methyl-L-fucoside (αMeFuc), for BC2L-C-Nt was determined by ITC to be in the low millimolar range (K_D ≈ 2.7 mM). acs.org Subsequent studies on synthetic antagonists have used ITC to screen for compounds with improved affinity. For example, a panel of bifunctional C- or N-fucosides was evaluated, revealing K_D values ranging from 0.28 mM to 6.25 mM. acs.org One of the most promising hits, an alkyne-containing fucoside, demonstrated a K_D of 490 µM, representing a significant improvement over the parent monosaccharide. acs.org Another study identified a water-soluble fucosyl amide with a K_D of 159 µM. researchgate.netresearchgate.net These ITC experiments are critical for establishing structure-activity relationships (SAR) and for validating the design of more potent inhibitors.

LigandK_D (mM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
α-methyl-L-fucoside2.7Not specifiedNot specifiedNot specified
Synthetic Alkyne 22f 0.49Not specifiedNot specifiedNot specified
Synthetic Fucosyl Amide0.159Not specifiedNot specifiedNot specified
Synthetic Ligand 22a 0.28~1-11.96.9
Synthetic Ligand 8e Not specifiedNot specifiedNot specifiedNot specified

This table presents a selection of thermodynamic data for various ligands binding to BC2L-C-Nt as determined by ITC. acs.orgresearchgate.netresearchgate.net

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) for Ligand Epitope Mapping

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is a powerful technique for identifying the binding epitope of a ligand, which is the part of the molecule in close contact with the protein receptor. glycopedia.eunih.gov The method relies on the transfer of saturation from the protein to the bound ligand. glycopedia.eu Protons on the ligand that are in close proximity to the protein receive more saturation, resulting in stronger signals in the STD spectrum. biorxiv.org

STD-NMR has been employed to study the interaction of synthetic antagonists with BC2L-C-Nt. nih.govacs.orgresearchgate.netresearchgate.net These experiments have confirmed that the designed fucosyl and galactosyl amides indeed bind to the fucose-binding site, as they compete with α-methyl fucoside. researchgate.net By analyzing the relative intensities of the signals in the STD-NMR spectrum, researchers can map the binding epitope and gain insights into the orientation of the ligand in the binding pocket. biorxiv.org This information is invaluable for validating docking poses and for the rational design of next-generation inhibitors with optimized interactions with the protein surface.

Surface Plasmon Resonance for Kinetic Binding Constants

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govnih.gov It provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D = k_d/k_a) can be calculated. nih.gov

In the investigation of BC2L-C-Nt, SPR has been used to evaluate the affinity of newly synthesized glycomimetics. nih.govacs.org In one study, a series of compounds were analyzed for their binding to BC2L-C-Nt immobilized on a sensor chip. acs.org The results yielded K_D values in the low millimolar range (0.3–3.4 mM), which were comparable to the affinity of αMeFuc. acs.org While in this particular study the range of affinities was narrow, SPR remains a valuable tool for rapidly screening compounds and for obtaining kinetic insights into the binding mechanism, which are not accessible through equilibrium methods like ITC. acs.org

CompoundK_D (mM) from SPR
22a 0.3
8c 1.1

This table shows selected affinity data for synthetic ligands binding to BC2L-C-Nt as determined by SPR. nih.gov

Comprehensive Glycan Array Profiling for Carbohydrate Specificity Determination

Glycan array technology is a powerful high-throughput method used to define the precise carbohydrate-binding specificity of lectins. For BC2L-C-Nt, glycan array profiling has been instrumental in characterizing its ligand repertoire. Purified recombinant BC2L-C-Nt, often labeled with a fluorescent tag such as Alexa Fluor, is applied to a microarray slide containing hundreds of different immobilized glycans. nih.gov

The results from these arrays demonstrate that BC2L-C-Nt exhibits a marked specificity for fucosylated structures. nih.govglycodiag.com It does not bind to mannose or galactose residues alone. nih.gov The highest affinity interactions are observed with specific fucosylated oligosaccharides that are part of human histo-blood group antigens. nih.govglycodiag.com The smallest high-affinity epitopes identified are the H-type 1 (αFuc1-2βGal1-3βGlcNAc) and H-type 3 (αFuc1-2βGal1-3αGalNAc) trisaccharides, which correspond to the human blood group O antigen. glycodiag.com The lectin also shows strong binding to more complex structures like the Lewis Y and Lewis b branched oligosaccharides. glycodiag.com Conversely, it does not recognize blood group A and B epitopes that share the same core structure. glycodiag.com Short fragments like fucose-containing disaccharides are not efficient ligands. glycodiag.com This detailed specificity profile, summarized in the table below, is critical for understanding the lectin's biological role and for designing targeted inhibitors.

Binding Specificity of BC2L-C-Nt Determined by Glycan Array
Glycan StructureBinding AffinityReference
H-type 1 trisaccharide (αFuc1-2βGal1-3βGlcNAc)High glycodiag.com
H-type 3 trisaccharide (αFuc1-2βGal1-3αGalNAc)High glycodiag.com
Lewis YHigh glycodiag.com
Lewis bHigh glycodiag.com
Globo H hexasaccharideHigh (Kd of 26 µM) nih.gov
Blood Group A/B epitopes (type 1 core)No binding glycodiag.com
αFuc1-2GalInefficient ligand glycodiag.com
αFuc1-6βGlcNAcNo binding glycodiag.com

Computational Modeling and Virtual Screening for Ligand Discovery

Computational approaches are central to the rational design of glycomimetic ligands that can act as antagonists for BC2L-C-Nt. acs.orgfrontiersin.org These methods leverage the high-resolution crystal structure of the lectin, such as the complex with α-methylselenyl-fucoside (PDB ID: 2WQ4), to explore potential binding interactions and identify novel inhibitors. nih.govnih.govunimi.it The goal is to develop antagonists that can block the lectin-mediated adhesion of B. cenocepacia to host cells, a strategy known as anti-adhesion therapy. nih.gov

Computational mapping of the BC2L-C-Nt protein surface has successfully identified "ligandable" or "druggable" sites suitable for inhibitor design. nih.govacs.org Beyond the primary fucose-binding site, a key druggable crevice was discovered near this site, located at the interface between two protomers of the BC2L-C-Nt trimer. nih.govnih.govacs.org This secondary site is not occupied by native fucosylated oligosaccharide ligands. nih.govacs.org

Further analysis identified specific residues within this pocket that could be targeted. Aromatic fragments were predicted to engage in edge-to-face interactions with the residue Tyr58. nih.govacs.org Additionally, some fragments were predicted to form polar or ionic interactions with residue Asp70 at the base of the crevice. acs.org More detailed computational studies have labeled several potentially druggable regions, with a key site (termed "site X") being the focus for designing bifunctional molecules that can simultaneously occupy the fucose binding site and this adjacent pocket. researchgate.netunimi.it

Fragment-based virtual screening is a computational technique used to search libraries of small molecules (fragments) to identify those that are most likely to bind to a target protein. youtube.com This strategy has been effectively applied to BC2L-C-Nt. nih.govacs.org A virtual screening of a fragment library was performed using the crystal structure of the BC2L-C-Nt complexed with α-methylselenyl-fucoside. nih.gov This process identified a set of molecular fragments predicted to bind within the newly identified druggable site adjacent to the fucose-binding pocket. nih.govacs.org

The hits from this virtual screening were then validated using biophysical techniques. nih.gov These validated fragments served as the foundation for the rational design of first-generation glycomimetic antagonists. nih.govacs.org The design strategy involved creating bifunctional molecules by connecting a fucoside core to a selected fragment via a chemical linker. nih.govacs.org This approach aims to create a single molecule that can simultaneously engage both the primary carbohydrate recognition site and the adjacent druggable crevice, thereby increasing affinity and specificity. nih.gov A variety of linkers have been considered and synthesized to connect the fucoside and fragment moieties. acs.org

Components of Designed Bifunctional Ligands for BC2L-C-Nt
ComponentDescription/ExamplesPurposeReference
Core ScaffoldL-fucose, L-galactoseBinds to the primary carbohydrate recognition site. acs.orgmdpi.com
Fragment MoietyAromatic moieties, fragments with terminal amino groups.Binds to the adjacent druggable site, interacting with residues like Tyr58 and Asp70. nih.govacs.org
Linkage TypeAmide bond, 1,4-triazole ring, E-alkene bond, alkyne.Connects the core scaffold to the fragment moiety to create a bifunctional ligand. acs.org

Recombinant Protein Expression and Purification Techniques for BC2L-C-Nt

The production of high-quality, purified BC2L-C-Nt is a prerequisite for structural and functional studies. Recombinant expression in Escherichia coli is the standard method employed. nih.govnih.govnih.gov

Several strategies have been reported. In one approach, the gene encoding the full-length BC2L-C was synthesized with codon optimization for E. coli expression and cloned into a pRSET vector. nih.govplos.org This construct was then used as a template to specifically clone the N-terminal domain. nih.govplos.org The resulting plasmid was transformed into E. coli BL21 (DE3) cells for protein expression. nih.govplos.org

Another method involves cloning the BC2L-C-Nt gene into the pCold-TF-TEV vector, which includes a trigger factor (TF) fusion tag to enhance solubility. nih.gov Expression is carried out in E. coli BL21star (DE3) cells, with induction using IPTG at a reduced temperature (16°C) to improve protein folding and prevent inclusion body formation. nih.gov Following cell lysis, the lysate is treated with a nuclease (e.g., DENARASE) to reduce viscosity by degrading nucleic acids. nih.gov

A common alternative is to use expression vectors like pET28a(+), which adds a polyhistidine-tag (His-tag) to the recombinant protein. nih.gov This tag facilitates a straightforward purification process using immobilized metal affinity chromatography (IMAC), such as a Nickel-NTA (Ni-NTA) resin. nih.gov Protein purity is subsequently assessed by SDS-PAGE. nih.gov For some structural studies, a truncated version of the N-terminal domain (residues 1-130) has been designed to remove a flexible linker region, improving protein stability and the success rate of crystallization. nih.gov

Rational Design Strategies for Antagonists Targeting Bc2l C Nt

Principles of Anti-Adhesion Therapy as an Antimicrobial Strategy

Anti-adhesion therapy (AAT) represents a paradigm shift in combating bacterial infections. nih.gov Unlike conventional antibiotics that aim to kill bacteria, AAT focuses on preventing the initial step of infection: the adhesion of pathogens to host tissues. nih.govfrontiersin.org Bacteria such as B. cenocepacia utilize lectins—carbohydrate-binding proteins—to recognize and attach to specific glycan structures on the surface of host cells. nih.govunimi.it By disrupting this lectin-glycan interaction, AAT effectively hinders the infection process at its inception. nih.gov

A key advantage of this strategy is the reduced selective pressure for the development of drug resistance. nih.govfrontiersin.org Since the therapy does not directly threaten the pathogen's survival, the likelihood of mutations leading to resistance is significantly lower compared to bactericidal or bacteriostatic agents. nih.gov Glycomimetics, molecules designed to mimic the structure and function of native carbohydrates, have proven to be effective tools in AAT. nih.govacs.org They can act as competitive inhibitors, blocking the lectin's binding site and preventing its attachment to host cell glycans, thereby averting infection and biofilm formation. frontiersin.orgnih.govacs.org

Development of Glycomimetic Ligands for BC2L-C-Nt Inhibition

The development of inhibitors for BC2L-C-Nt has centered on glycomimetic ligands, which are engineered to display improved physicochemical and pharmacokinetic properties over natural carbohydrates. acs.org The primary goal is to create antagonists that can effectively block the interaction between the lectin's N-terminal domain and the fucosylated oligosaccharides present on human cells. nih.govnih.gov

The rational design of the first generation of BC2L-C-Nt antagonists was heavily reliant on structural biology. acs.org Researchers utilized the crystal structure of the BC2L-C-Nt trimer, particularly in complex with α-methylselenyl-fucoside (PDB ID: 2WQ4), to identify a "ligandable" crevice near the primary fucose-binding site. nih.govacs.org This pocket, located at the interface between two protomers of the lectin trimer, is not occupied by native oligosaccharide ligands. acs.org

A virtual screening of a fragment library was performed to identify small molecular fragments predicted to bind to this newly discovered vicinal site. nih.govacs.orgresearchgate.net The most promising fragments, typically aromatic moieties, were predicted to establish favorable interactions, such as edge-to-face stacking with the Tyr58 residue of the adjacent protomer. frontiersin.orgacs.org These validated fragments then served as building blocks for the design of bifunctional molecules, where the fragment was connected to a fucoside core via rationally selected linkers. nih.govacs.org This approach led to the creation of a panel of β-C- and β-N-fucoside glycomimetics designed to simultaneously engage both the primary carbohydrate recognition site and the adjacent pocket. nih.govacs.org

Initial efforts led to the synthesis of a panel of first-generation glycomimetic ligands, which were evaluated using various biophysical techniques, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). nih.govacs.org These studies identified hit compounds that demonstrated a significant improvement in binding affinity—nearly a one-order-of-magnitude gain—over the parent monosaccharide, α-Me-L-Fucoside. nih.govacs.org

However, some of the initial N-fucosides suffered from low water solubility, which limited their thorough evaluation. mdpi.com To overcome this, subsequent optimization efforts focused on designing new L-fucosyl and L-galactosyl amides with improved solubility. mdpi.com This led to the identification of a new hit compound with not only good water solubility but also a binding affinity (KD) for BC2L-C-Nt of 159 μM as measured by ITC, representing a tenfold affinity gain over α-methyl fucoside. nih.govmdpi.comresearchgate.net These successful campaigns provided crucial structure-activity relationship (SAR) data, paving the way for the design of a second generation of antagonists with further enhanced properties. nih.gov

Binding Affinities of Selected Glycomimetic Ligands for BC2L-C-Nt
CompoundTypeAffinity (KD) by ITCAffinity (KD) by SPRReference
α-Me-L-Fucoside (13)Parent Monosaccharide2.7 mM- acs.orgmdpi.com
Alkyne (22f)β-C-fucoside490 μM- acs.org
Amide (8e)β-N-fucoside> 6.25 mM- acs.org
L-galactosyl amide (4)β-L-galactosyl amide159 μM- nih.govresearchgate.net
Alkyne (22a)β-C-fucoside-0.3 mM acs.org

A core strategy in developing potent antagonists has been the creation of bifunctional ligands. These molecules feature a carbohydrate core (like fucose or galactose) that acts as an anchor to the primary binding site, connected to a fragment designed to engage a secondary site at the monomer-monomer interface. frontiersin.orgnih.gov This dual-binding mode is key to achieving higher affinity and selectivity. nih.gov Successful bifunctional chemotypes include β-fucosyl alkynes, β-fucosyl amides, and β-L-galactosyl amides. frontiersin.orgnih.gov The design of these molecules considered various linkers, such as amide bonds, E-alkene bonds, and 1,4-triazole rings, to optimally position the fragment in the secondary pocket. acs.org

To further enhance binding affinity and achieve prolonged target engagement, researchers explored the design of covalent ligands. unimi.itunimi.it This next-generation approach involves incorporating an electrophilic "warhead" into the glycomimetic structure. unimi.it Analysis of the BC2L-C-Nt binding site identified nucleophilic amino acid residues—specifically Cys72 and Lys108—as potential targets for covalent modification. unimi.itunimi.itunimi.it Glycomimetics were designed to first bind non-covalently and then form a permanent covalent bond with one of these residues. unimi.it This strategy proved highly effective, with new covalent ligands demonstrating up to a 100-fold gain in affinity compared to the parent monosaccharide, reaching the micromolar affinity range of natural fucosylated histo-blood group oligosaccharides. unimi.it The successful formation of a covalent bond with Cys72 was confirmed by X-ray crystallography. unimi.it

Mechanistic Basis of BC2L-C-Nt Antagonist Action

The therapeutic potential of the designed antagonists stems from their ability to specifically interrupt the biological function of the BC2L-C lectin.

The primary mechanism of action for BC2L-C-Nt antagonists is competitive inhibition. mdpi.com The BC2L-C "superlectin" is hypothesized to facilitate infection by cross-linking B. cenocepacia cells to human epithelial cells. It achieves this by simultaneously binding to mannosides on the bacterial surface via its C-terminal domain and to fucosides on host cells via its N-terminal domain (BC2L-C-Nt). nih.govmdpi.comresearchgate.net

The developed glycomimetic antagonists are designed to mimic the natural fucose ligand and occupy its specific binding pocket within the BC2L-C-Nt domain. nih.govnih.gov Saturation Transfer Difference (STD) NMR experiments have confirmed that these synthetic ligands compete directly with α-methyl fucoside for the same binding site. mdpi.com By binding tightly to this site, the antagonists effectively block the lectin from recognizing and attaching to its natural glycan targets on the host cell surface. nih.govnih.gov This disruption of the initial adhesion step is critical, as it prevents the bacterium from establishing a foothold for colonization, biofilm formation, and subsequent infection. frontiersin.orgnih.govunimi.it

The development of antagonists for the N-terminal domain of the Burkholderia cenocepacia lectin BC2L-C (BC2L-C-Nt) is a focused effort to disrupt the adhesion of this pathogenic bacterium to host cells, a critical step in infection and biofilm formation. Researchers have employed rational design strategies, moving from the initial identification of binding fragments to the creation of more potent and specific glycomimetic inhibitors.

A primary and successful approach has been the use of fragment-based drug discovery coupled with virtual screening. This strategy aimed to identify small molecular fragments that could bind to areas in the vicinity of the natural fucose binding site on the BC2L-C-Nt protein. By identifying and validating these fragments, a foundation was laid for the design of more complex and higher-affinity ligands.

The core of the rational design has been the creation of bifunctional C- or N-fucosides. These molecules are considered glycomimetics because they mimic the natural carbohydrate ligand (fucose) but are modified to enhance their binding properties. The design involves two key components:

A Fucoside Core: This part of the molecule is responsible for anchoring the antagonist to the primary fucose-binding pocket of BC2L-C-Nt.

A variety of linker types have been explored to connect the fucoside core and the fragment, including amide bonds, E-alkene bonds, and 1,4-triazole rings. The selection of the linker is crucial as it dictates the spatial orientation of the fragment and its ability to make favorable interactions with the protein surface. For instance, amide linkers were chosen for their potential to form polar interactions with conserved water molecules in the protein's binding site.

The designed bifunctional ligands were then synthesized through modular chemical routes. To assess their efficacy as BC2L-C-Nt antagonists, a suite of biophysical techniques were employed:

Surface Plasmon Resonance (SPR): Used to measure the binding affinity and kinetics of the interaction between the synthesized compounds and the BC2L-C-Nt protein.

Isothermal Titration Calorimetry (ITC): Provides detailed thermodynamic information about the binding event, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS) of binding.

Saturation Transfer Difference NMR (STD-NMR): A nuclear magnetic resonance technique used to identify which parts of the ligand are in close contact with the protein, confirming the binding mode.

Differential Scanning Calorimetry (DSC): Employed to assess the thermal stability of the BC2L-C-Nt protein in the presence of the antagonists.

X-ray Crystallography: This powerful technique has been used to obtain high-resolution three-dimensional structures of the BC2L-C-Nt protein in complex with the designed antagonists. These crystal structures provide definitive proof of binding and reveal the precise molecular interactions, guiding further rounds of inhibitor design.

These rational design strategies have led to the successful development of first-generation antagonists for BC2L-C-Nt with improved affinity over the simple methyl fucoside.

Inhibition of Burkholderia cenocepacia Biofilm Formation

A primary motivation for developing antagonists against the BC2L-C-Nt lectin is to inhibit the formation of Burkholderia cenocepacia biofilms. Biofilms are a major contributor to the persistence of B. cenocepacia infections, particularly in the lungs of individuals with cystic fibrosis, as they provide a protective barrier against antibiotics and the host immune system. The BC2L-C lectin is believed to play a crucial role in the initial stages of biofilm formation by mediating the adhesion of the bacteria to host cell surfaces through its fucose-binding N-terminal domain.

The rationally designed glycomimetic antagonists that bind to BC2L-C-Nt are intended to function as anti-adhesion agents. By occupying the fucose-binding site of the lectin, these antagonists competitively inhibit the interaction between BC2L-C-Nt and the fucosylated oligosaccharides present on the surface of human epithelial cells. This disruption of the initial bacterial attachment is a key strategy to prevent the subsequent development of the complex biofilm matrix.

While the development of these antagonists has shown success in terms of their synthesis and binding affinity to the isolated BC2L-C-Nt protein, detailed research findings and specific data tables on their direct efficacy in inhibiting Burkholderia cenocepacia biofilm formation are part of ongoing research efforts. The successful demonstration of biofilm inhibition in laboratory settings would be a critical next step in validating these compounds as potential therapeutics. The research in this area is progressing, with the synthesized antagonists poised for evaluation in cellular and preclinical models of infection.

Genetic and Genomic Context of Bc2l C and the Bc2l C Nt Encoding Region

Genomic Location and Organization of the bc2lc Gene

The gene encoding the "superlectin" BC2L-C is part of a larger genetic locus in Burkholderia cenocepacia. In the well-studied epidemic strain J2315, the genome is organized into three circular chromosomes and a plasmid. nih.govnih.gov The genes for three of the four soluble lectins of the BC2L family, namely BC2L-A, BC2L-B, and BC2L-C, are located on chromosome 2. glycopedia.eu These genes are organized into a single transcriptional unit, the bclACB operon. glycopedia.eu This operonic arrangement suggests a coordinated regulation and functional relationship between these three lectins.

A fourth lectin gene, bc2lD, has been identified on chromosome 3 of B. cenocepacia strain J2315; however, in this particular strain, it is considered a pseudogene due to a frameshift mutation. glycopedia.eu The BC2L lectin family was initially discovered through a genomic screen for homologs of the P. aeruginosa lectin gene lecB. nih.gov All four BC2L proteins, including BC2L-C, possess a C-terminal domain with significant sequence similarity to LecB. nih.govnih.gov

Table 1: Genomic Location of bc2l Genes in Burkholderia cenocepacia J2315

GeneProductChromosomeOperonStatus in J2315
bc2lABC2L-AChromosome 2bclACBActive
bc2lCBC2L-CChromosome 2bclACBActive
bc2lBBC2L-BChromosome 2bclACBActive
bc2lDBC2L-DChromosome 3N/APseudogene

Regulatory Elements Governing BC2L-C Expression in Burkholderia cenocepacia

The expression of the bclACB operon, and consequently the production of BC2L-C, is tightly controlled by the bacterium's quorum-sensing (QS) systems. glycopedia.eu Quorum sensing allows bacteria to coordinate gene expression in response to cell population density. In B. cenocepacia, at least two major QS systems are involved in regulating virulence, including the expression of the BC2L lectins: the CepIR system, which uses N-acyl-homoserine lactones (AHLs) as signaling molecules, and the Burkholderia diffusible signal factor (BDSF) system.

Research has demonstrated that the bclACB operon is under the simultaneous control of both the CepIR and BDSF QS systems. This dual regulation highlights the importance of these lectins in the bacterium's physiology and pathogenesis. A key player in this regulatory network is a LysR family transcriptional regulator. The expression of this regulator is, in turn, modulated by both the CepIR and BDSF systems, and it has been shown to directly bind to the promoter region of the bclACB operon to control its transcription. This intricate regulatory cascade ensures that the production of BC2L-C and its counterparts is finely tuned to the appropriate stages of infection and biofilm formation.

Evolutionary Relationships and Comparative Genomics of BC2L-C and Homologs across Burkholderia Species

The BC2L lectin family represents an interesting case of molecular evolution within the Burkholderia genus. The discovery of these lectins was based on their homology to the LecB lectin from Pseudomonas aeruginosa, indicating a shared evolutionary ancestry for this class of bacterial lectins. glycopedia.eunih.gov The four members of the BC2L family in B. cenocepacia (A, B, C, and D) all share a conserved C-terminal domain that is structurally and functionally related to LecB. nih.govnih.gov

However, the N-terminal regions of these proteins show more diversity. BC2L-C is unique in this family due to its "superlectin" structure, possessing a distinct N-terminal fucose-binding domain with a TNF-α-like fold, in addition to its C-terminal mannose/heptose-binding domain. nih.govnih.gov This dual-domain architecture is a paradigm for a new class of lectins and suggests a more complex evolutionary path involving gene fusion or domain shuffling events. nih.gov

Comparative genomic analyses across the Burkholderia genus, which is known for its high genomic plasticity, reveal variability in the presence and conservation of bc2l gene homologs. nih.gov While the lecB-like gene bclA is well-conserved in several other Burkholderia strains, the distribution of the full bclACB operon and the bc2lD gene is more varied. glycopedia.eu This variation reflects the diverse evolutionary pressures experienced by different Burkholderia species and lineages, which occupy a wide range of ecological niches from soil and plants to human clinical settings. nih.gov The evolution of the Burkholderia genus itself is a subject of ongoing research, with some studies proposing a division of the genus into distinct phylogenetic groups based on genomic and pathogenic characteristics. frontiersin.org The distribution and evolution of virulence factors like the BC2L lectins are key markers in understanding the adaptation of pathogenic Burkholderia species to their hosts.

Future Research Trajectories and Translational Perspectives for Bc2l C Nt Research

Elucidation of In Vivo Interactions and Contribution to Pathogen Fitness

Key research questions will involve identifying the full spectrum of host glycan receptors for BC2L-C-Nt in different tissues and clarifying how these interactions evolve during the course of an infection. Investigating the role of BC2L-C-Nt in the context of polymicrobial infections, often seen in cystic fibrosis patients, will also be crucial. Understanding these complex in vivo dynamics will be essential for validating BC2L-C-Nt as a therapeutic target and for designing inhibitors that can effectively disrupt its function in a clinically relevant setting.

Research FocusObjectiveKey Methodologies
Host Receptor Identification To identify the specific fucosylated glycans on host tissues that BC2L-C-Nt binds to in vivo.Glycan arrays, affinity chromatography with host cell lysates, mass spectrometry.
Pathogen Fitness Contribution To quantify the role of BC2L-C-Nt in bacterial colonization, persistence, and dissemination.In vivo infection models (e.g., murine lung infection) using wild-type vs. BC2L-C knockout B. cenocepacia strains.
Inflammatory Response To dissect the mechanism by which BC2L-C-Nt triggers proinflammatory signaling pathways in host cells. nih.govIn vitro co-culture with airway epithelial cells, analysis of cytokine profiles, transcriptomic analysis of host cell response.
Biofilm Formation To determine the structural and regulatory role of BC2L-C-Nt in biofilm integrity within a host environment. acs.orgConfocal laser scanning microscopy of biofilms in flow-cell systems simulating physiological conditions.

Exploration of Novel Binding Sites and Allosteric Modulation of BC2L-C-Nt Activity

Current strategies for inhibiting BC2L-C-Nt have primarily focused on developing glycomimetic antagonists that compete with natural fucosylated ligands for the carbohydrate-binding site. nih.govnih.gov While this has led to promising lead compounds, future research should expand to explore novel binding sites and the potential for allosteric modulation. Allosteric modulators, which bind to a site distinct from the active site, can offer advantages such as higher specificity and a reduced likelihood of resistance development. pharmafocusasia.com

Computational and experimental screening methods have already identified a "ligandable" crevice near the fucose-binding site at the interface between two protomers of the BC2L-C-Nt trimer. researchgate.netacs.org This region presents a prime target for the design of bifunctional inhibitors that can engage both the primary binding site and this adjacent pocket, potentially achieving higher affinity and specificity. nih.govunimi.it Covalent inhibitors that form a permanent bond with non-catalytic residues, such as the identified Cys72 and Lys108, represent another innovative avenue. unimi.it

Inhibition StrategyMechanism of ActionPotential Advantages
Bifunctional Ligands Simultaneously engage the fucose-binding site and a vicinal, allosteric site. researchgate.netIncreased affinity and specificity compared to competitive inhibitors.
Allosteric Modulators Bind to a site distant from the carbohydrate-binding site, inducing conformational changes that inactivate the lectin. pharmafocusasia.comHigher specificity, lower potential for resistance due to less conserved nature of allosteric sites.
Covalent Inhibitors Form an irreversible covalent bond with specific amino acid residues (e.g., Cys72, Lys108) in or near the binding site. unimi.itProlonged duration of action, high potency.
Fragment-Based Screening Identify small molecular fragments that bind to novel pockets on the protein surface, which can be grown or linked to create potent inhibitors. nih.govacs.orgEfficient exploration of chemical space to discover novel scaffolds.

Integration of Multi-Omics Data for Comprehensive Understanding of BC2L-C-Nt Regulatory Networks

To fully grasp the biological significance of BC2L-C-Nt, it is essential to understand how its expression and function are regulated within the complex molecular landscape of the bacterium and its interaction with the host. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and glycomics—offers a powerful approach to construct comprehensive regulatory network models. researchgate.netnih.govscienceopen.com The operon responsible for BC2L-C is known to be regulated by quorum sensing, and its genes are upregulated during chronic infection, highlighting a dynamic control system. acs.org

Future studies should leverage multi-omics data generated from clinical isolates of B. cenocepacia and from in vivo infection models. This will allow researchers to correlate BC2L-C-Nt expression levels with specific stages of infection, host responses, and clinical outcomes. nih.gov By identifying the transcription factors, signaling pathways, and environmental cues that govern BC2L-C-Nt production, new therapeutic strategies could be devised that target these regulatory networks, effectively shutting down lectin activity at its source. nih.gov

Synergistic Approaches for Targeting BC2L-C-Nt in Combination with Other Anti-Virulence Strategies

Targeting a single virulence factor is a promising strategy, but the development of resistance remains a concern. A more robust approach may involve combining BC2L-C-Nt inhibitors with other anti-virulence agents that disrupt different aspects of pathogenesis. researchgate.net This synergistic strategy aims to create a multi-pronged attack that the pathogen cannot easily overcome. mdpi.com Since BC2L-C is involved in biofilm formation, combining its inhibitors with agents that degrade the biofilm matrix or disrupt quorum sensing—the cell-to-cell communication system that regulates virulence—could be particularly effective.

Potential synergistic combinations could include:

BC2L-C-Nt inhibitors + Quorum sensing inhibitors: To simultaneously block adhesion and the expression of multiple other virulence factors.

BC2L-C-Nt inhibitors + Biofilm matrix-degrading enzymes: To prevent initial attachment while also breaking down the protective structure of established biofilms.

BC2L-C-Nt inhibitors + Antibiotics: While anti-adhesion therapy aims to disarm rather than kill the pathogen, a combination with traditional antibiotics could be used to clear the now more vulnerable bacteria, potentially at lower antibiotic doses. nih.gov

Development of Advanced Preclinical Models for Evaluating BC2L-C-Nt Targeted Interventions

The successful translation of BC2L-C-Nt inhibitors from the laboratory to the clinic will depend on rigorous evaluation in advanced preclinical models that accurately recapitulate human disease. nih.gov While traditional cell culture and simple animal models are useful for initial screening, they often fail to capture the complexity of a B. cenocepacia infection in a cystic fibrosis lung. nih.govnih.gov

Future research must focus on developing and utilizing more sophisticated models:

Patient-Derived Xenografts (PDX): Implanting tumor or infected tissue samples directly from patients into immunocompromised mice can provide a more realistic model of the disease microenvironment. nih.govnih.gov

Humanized Mouse Models: These are immunocompromised mice engrafted with a human immune system, allowing for the study of interactions between the pathogen and human immune cells. nih.gov

3D Organoid and "Lung-on-a-Chip" Models: These in vitro systems use human cells to create three-dimensional structures that mimic the architecture and physiological conditions of the human lung, providing a high-throughput platform for testing therapeutic efficacy and toxicity.

These advanced models will be indispensable for assessing the efficacy of BC2L-C-Nt targeted therapies, understanding potential mechanisms of resistance, and generating the robust data needed to justify clinical trials. cancer.govmdpi.com

Q & A

Q. How is the oligomerization state of BC2LC-Nt experimentally determined?

BC2LC-Nt forms a dimer, as confirmed by size-exclusion chromatography and analytical ultracentrifugation. These methods separate proteins based on molecular weight and hydrodynamic properties, distinguishing monomeric (19.26 kDa) and dimeric forms. Cross-linking assays with glutaraldehyde or bis-sulfosuccinimidyl suberate can further stabilize oligomers for visualization via SDS-PAGE .

Q. What methodologies are used to confirm BC2LC-Nt’s sugar specificity?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are primary techniques. SPR measures real-time binding affinity (e.g., Kd for α-methyl fucose at 0.74 μM), while ITC quantifies thermodynamic parameters like enthalpy changes during ligand interactions. Glycan microarray screening using fluorescently labeled BC2LC-Nt can identify broader specificity patterns .

Q. How can researchers validate BC2LC-Nt’s calcium dependency in binding assays?

Perform ligand-binding experiments in calcium-free buffers (e.g., EDTA-treated) and compare results to calcium-replete conditions. A significant reduction in binding affinity under calcium-free conditions confirms dependency. Atomic absorption spectroscopy or fluorescent calcium indicators (e.g., Fluo-4) can monitor ion availability during assays .

Advanced Research Questions

Q. What experimental strategies address contradictory findings in BC2LC-Nt’s role in host-pathogen interactions?

Strain-specific genomic variability in B. cenocepacia (e.g., differences between clinical isolate K56-2 and environmental strains) may explain discrepancies. Comparative transcriptomics of BC2LC-Nt-expressing vs. knockout strains in infection models (e.g., murine macrophages or plant roots) can clarify context-dependent functions. Meta-analyses of virulence factor databases (e.g., PHI-base) may identify conserved pathways .

Q. How can researchers design experiments to study BC2LC-Nt’s dual roles in plant symbiosis and human pathogenesis?

Use non-pathogenic B. cenocepacia strains (e.g., soil isolates) for plant inoculation studies, monitoring growth promotion via nitrogen fixation assays. For pathogenesis, employ clinical strains in macrophage infection models, quantifying intracellular survival via gentamicin protection assays. Cross-referencing genomic data (e.g., presence/absence of BC2LC-Nt homologs) can link structural variations to functional outcomes .

Q. What approaches mitigate false positives/negatives in detecting BC2LC-Nt-producing B. cenocepacia in complex microbiomes?

Develop qPCR primers targeting BC2LC-Nt-associated genomic regions (e.g., TQ36_24715) validated through in silico specificity checks (BLAST against non-target species). Combine with fluorescence in situ hybridization (FISH) using BC2LC-Nt-specific probes. Metagenomic sequencing with strain-level resolution (e.g., MetaPhlAn4) can distinguish closely related Burkholderia species .

Q. How should researchers address antimicrobial resistance interference when studying BC2LC-Nt’s therapeutic potential?

B. cenocepacia’s intrinsic resistance to antibiotics complicates in vitro assays. Use engineered strains with efflux pump deletions (e.g., ΔBCAL1670) or sub-inhibitory antibiotic concentrations to minimize confounding effects. Pair BC2LC-Nt with quorum-sensing inhibitors (e.g., computer-designed compounds targeting CepR) to synergistically reduce virulence .

Methodological Considerations

Q. What controls are essential for BC2LC-Nt functional studies in heterogeneous bacterial populations?

Include:

  • Negative controls : BC2LC-Nt knockout strains or scrambled siRNA in host cells.
  • Isotype controls : Non-target lectins (e.g., ConA) in glycan-binding assays.
  • Environmental controls : Replicate experiments under varying pH/temperature to assess stability. Document all conditions using MIAME or MIAPE standards for reproducibility .

Q. How can computational tools enhance BC2LC-Nt structural and functional analyses?

Molecular docking (e.g., AutoDock Vina) predicts BC2LC-Nt-ligand interactions using its crystal structure (if available). Phylogenetic tools (PhyML, RAxML) compare BC2LC-Nt homologs across Burkholderia species to identify conserved domains. Machine learning models (AlphaFold2) can predict mutant variants’ binding affinities .

Data Interpretation and Contradictions

Q. How to resolve discrepancies in BC2LC-Nt’s reported binding affinities across studies?

Variations may arise from buffer composition (e.g., ionic strength) or protein purity. Standardize protocols using recombinantly expressed BC2LC-Nt with ≥95% purity (verified by SDS-PAGE and mass spectrometry). Report Kd values with standard deviations from triplicate experiments. Cross-validate with orthogonal methods (e.g., SPR vs. ITC) .

Q. What explains conflicting reports on BC2LC-Nt’s pathogenicity in different hosts?

Host immune status and BC2LC-Nt expression levels are critical. For example, immunocompromised murine models show higher susceptibility than healthy ones. Use luciferase-tagged B. cenocepacia strains for real-time quantification of bacterial load and BC2LC-Nt expression via RNA-seq in host tissues .

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